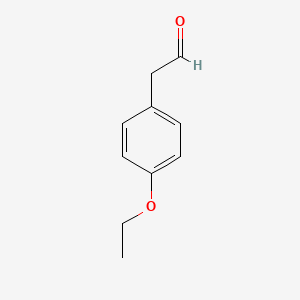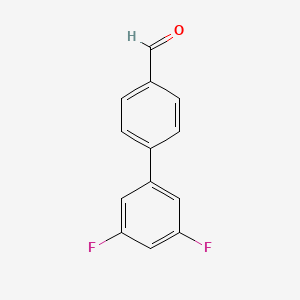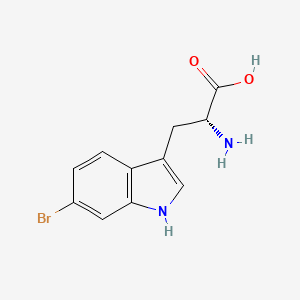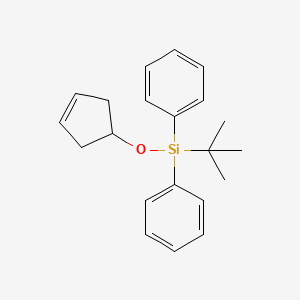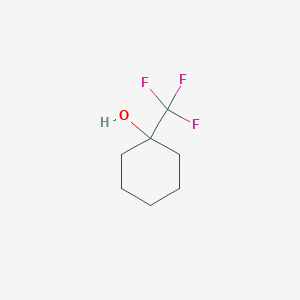
1-(三氟甲基)环己醇
概述
描述
1-(Trifluoromethyl)cyclohexanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexanol ring. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group, a functional group known for its electron-withdrawing effects. The presence of this group can significantly alter the reactivity and stability of the compound, making it a subject of interest in various fields of scientific research.
科学研究应用
1-(Trifluoromethyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
安全和危害
1-(Trifluoromethyl)cyclohexanol is considered hazardous. It is toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .
Relevant Papers There are several relevant papers related to 1-(Trifluoromethyl)cyclohexanol. One paper discusses the significant role of the trifluoromethyl group in pharmaceuticals, agrochemicals, and materials . Another paper provides a detailed procedure for the synthesis of 1-(Trifluoromethyl)cyclohexanol .
准备方法
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with trifluoromethylating agents. For instance, the reaction of cyclohexanone with (trifluoromethyl)trimethylsilane in the presence of a catalyst can yield 1-(trifluoromethyl)cyclohexanol . The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of 1-(trifluoromethyl)cyclohexanol often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents.
化学反应分析
Types of Reactions: 1-(Trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(trifluoromethyl)cyclohexanone.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halogens.
Major Products:
Oxidation: 1-(Trifluoromethyl)cyclohexanone
Reduction: Cyclohexane derivatives
Substitution: Halogenated cyclohexane derivatives
相似化合物的比较
Cyclohexanol: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-(Trifluoromethyl)cyclohexanone: The ketone derivative of 1-(trifluoromethyl)cyclohexanol.
4-(Trifluoromethyl)cyclohexanol: A positional isomer with the trifluoromethyl group at a different position on the cyclohexane ring.
Uniqueness: 1-(Trifluoromethyl)cyclohexanol is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric effects compared to its isomers and analogs. This uniqueness makes it valuable in various chemical syntheses and applications .
属性
IUPAC Name |
1-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)6(11)4-2-1-3-5-6/h11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVULQQNELULBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460805 | |
| Record name | 1-(trifluoromethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80768-55-4 | |
| Record name | 1-(trifluoromethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Pentafluorophenyl-6.10b-dihydro-4H,5aH-5-oxo-3,10c-diaza-2-azoniacyclopenta[c]fluorene tetrafluoroborate](/img/structure/B1600026.png)

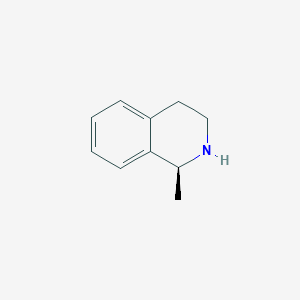

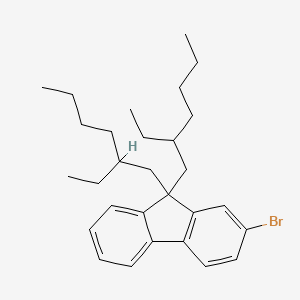
![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B1600037.png)
